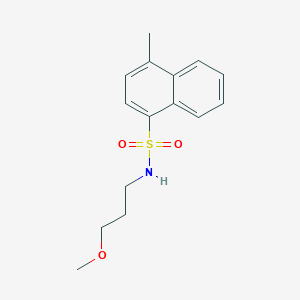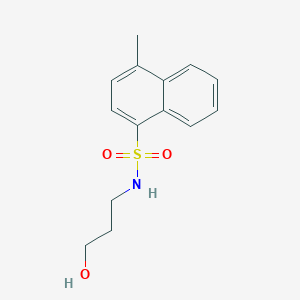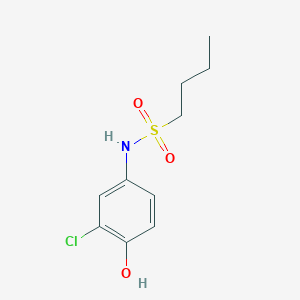![molecular formula C10H13NO5S B229829 3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid](/img/structure/B229829.png)
3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a sulfamoyl group attached to a benzene ring, along with a hydroxyethyl group and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid typically involves the reaction of 4-methylbenzoic acid with sulfamoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with ethylene oxide to introduce the hydroxyethyl group. The reaction conditions usually involve moderate temperatures and the use of organic solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The sulfamoyl group can be reduced to form an amine group.
Substitution: The methyl group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-[(2-Carboxyethyl)sulfamoyl]-4-methylbenzoic acid.
Reduction: Formation of 3-[(2-Hydroxyethyl)amino]-4-methylbenzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of 3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport within biological systems. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-[(2-Hydroxyethyl)sulfamoyl]benzeneboronic acid
- 4-Methylbenzenesulfonamide
- 3-[(2-Hydroxyethyl)amino]-4-methylbenzoic acid
Uniqueness
3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the hydroxyethyl and sulfamoyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.
特性
分子式 |
C10H13NO5S |
|---|---|
分子量 |
259.28 g/mol |
IUPAC名 |
3-(2-hydroxyethylsulfamoyl)-4-methylbenzoic acid |
InChI |
InChI=1S/C10H13NO5S/c1-7-2-3-8(10(13)14)6-9(7)17(15,16)11-4-5-12/h2-3,6,11-12H,4-5H2,1H3,(H,13,14) |
InChIキー |
WGORYHSYKOIFNI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCCO |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(4-Bromo-1-naphthyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229746.png)
![4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229747.png)
![1-[(4-Bromo-1-naphthyl)sulfonyl]proline](/img/structure/B229748.png)
![N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine](/img/structure/B229750.png)
![N-[(4-bromo-1-naphthyl)sulfonyl]valine](/img/structure/B229751.png)
![2-Hydroxy-5-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B229752.png)
![1-[(4-Methyl-1-naphthyl)sulfonyl]proline](/img/structure/B229754.png)
![N-[(4-methyl-1-naphthyl)sulfonyl]tryptophan](/img/structure/B229756.png)




![2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid](/img/structure/B229768.png)
![2-{Ethyl[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B229771.png)
